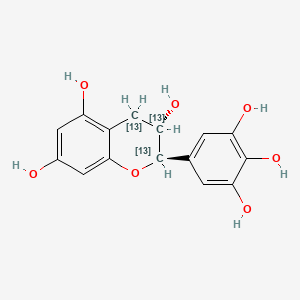

(+)-Gallocatechin-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O7 |

|---|---|

Molecular Weight |

309.24 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1/i5+1,12+1,15+1 |

InChI Key |

XMOCLSLCDHWDHP-VVLZGXIRSA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (+)-Gallocatechin-13C3

This guide provides a comprehensive overview of this compound, a stable isotope-labeled polyphenol found in green tea. It is intended for researchers in drug development, metabolism, and pharmacokinetics who require detailed information for experimental design and data interpretation. This document summarizes its chemical and physical properties, outlines plausible experimental protocols for its synthesis and use, and discusses its potential biological significance.

Core Compound Data

This compound is the isotopically labeled form of (+)-Gallocatechin, a flavonoid known for its antioxidant and potential anticancer properties.[1] The incorporation of three carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its unlabeled analogue.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol-2,3,4-13C3 | N/A |

| Molecular Formula | C₁₂¹³C₃H₁₄O₇ | [3] |

| Molecular Weight | 309.25 g/mol | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][4] |

| Chemical Purity | ≥97% | [2][4] |

| CAS Number | Not available for the labeled compound. Unlabeled: 970-73-0 | [5] |

| SMILES String | OC(C=C1O)=CC2=C1[13C]--INVALID-LINK----INVALID-LINK--O2 | [4] |

Table 2: Physical and Spectroscopic Data of Gallocatechin

| Property | Value | Source(s) |

| Appearance | Powder | [4] |

| Melting Point | 189 - 191 °C (unlabeled) | [6] |

| Mass Shift | M+3 | [4] |

| Suitability | Mass Spectrometry (MS) | [4] |

Experimental Protocols

Plausible Synthesis Protocol for this compound

The synthesis of this compound can be envisioned through a multi-step process involving the preparation of a 13C-labeled chalcone intermediate followed by cyclization and stereoselective reduction. This approach is adapted from known methods for flavonoid synthesis.

Step 1: Synthesis of 13C-labeled Acetophenone Precursor

-

Starting Material: 1,3,5-tribenzyloxybenzene and [1,2,3-¹³C₃]-acetyl chloride.

-

Reaction: Perform a Friedel-Crafts acylation of 1,3,5-tribenzyloxybenzene with [1,2,3-¹³C₃]-acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Work-up: Quench the reaction with dilute HCl and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: Purify the resulting 13C-labeled acetophenone derivative by column chromatography on silica gel.

Step 2: Aldol Condensation to form a 13C-labeled Chalcone

-

Reaction: Condense the 13C-labeled acetophenone with 3,4,5-tribenzyloxybenzaldehyde in the presence of a strong base (e.g., KOH) in a solvent mixture of ethanol and water.

-

Work-up: Acidify the reaction mixture with dilute HCl to precipitate the chalcone. Filter the solid, wash with water, and dry.

-

Purification: Recrystallize the crude chalcone from ethanol to obtain the pure 13C-labeled chalcone.

Step 3: Cyclization to form the Flavanone

-

Reaction: Treat the 13C-labeled chalcone with a base (e.g., sodium acetate) in a suitable solvent like ethanol and reflux the mixture to induce intramolecular cyclization to the corresponding flavanone.

-

Work-up: After cooling, the flavanone may precipitate. If not, concentrate the solvent and extract the product.

-

Purification: Purify the flavanone by column chromatography.

Step 4: Stereoselective Reduction and Deprotection

-

Reduction: Reduce the flavanone to the corresponding flavan-3-ol using a stereoselective reducing agent (e.g., sodium borohydride in the presence of a chiral auxiliary or an enzyme) to establish the desired (2R,3S) stereochemistry of (+)-gallocatechin.

-

Deprotection: Remove the benzyl protecting groups by catalytic hydrogenation (e.g., using Pd/C in methanol under a hydrogen atmosphere).

-

Final Purification: Purify the final product, this compound, by preparative HPLC.

Protocol for Quantification of Gallocatechin using this compound as an Internal Standard

This protocol outlines a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of gallocatechin in biological matrices.

1. Sample Preparation

-

Matrix: Human plasma.

-

Spiking: To 100 µL of plasma, add 10 µL of a known concentration of this compound in methanol (e.g., 100 ng/mL).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate gallocatechin from other matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions:

-

Gallocatechin (unlabeled): Q1: 305.1 m/z -> Q3: 179.1 m/z (quantifier), 125.0 m/z (qualifier).

-

This compound (internal standard): Q1: 308.1 m/z -> Q3: 182.1 m/z.

-

-

Data Analysis: Quantify the amount of gallocatechin in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.

Biological Activity and Signaling Pathways

While much of the research on the biological activities of green tea catechins has focused on epigallocatechin gallate (EGCG), gallocatechin is also known to possess significant antioxidant and anticancer properties.[7][8] It is plausible that gallocatechin modulates similar signaling pathways to EGCG due to their structural similarities.

Putative Signaling Pathways Modulated by Gallocatechin

The following diagram illustrates potential signaling pathways that may be affected by gallocatechin, based on extensive research on EGCG.[9][10][11][12]

Caption: Putative signaling pathways modulated by (+)-Gallocatechin.

Experimental Workflow for Investigating Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer effects of gallocatechin in a cancer cell line.

Caption: Workflow for assessing anticancer activity of (+)-Gallocatechin.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of gallocatechin, a bioactive compound with promising health benefits. While detailed, publicly available protocols for its synthesis and specific applications are limited, this guide provides a robust framework based on established scientific principles. The information presented herein should empower researchers to design and execute rigorous experiments to further elucidate the therapeutic potential of gallocatechin.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. (±)-Gallocatechin-2,3,4-13C3 ≥99 atom % 13C, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. clearsynth.com [clearsynth.com]

- 4. (±)-Gallocatechin-2,3,4-13C3 ≥99 atom % 13C, ≥97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Gallocatechol - Wikipedia [en.wikipedia.org]

- 6. Gallocatechin | C15H14O7 | CID 65084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Gallocatechin-13C3: Chemical Properties, Experimental Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Gallocatechin-13C3 is a stable isotope-labeled form of (+)-gallocatechin, a naturally occurring flavan-3-ol found in sources such as green tea. This isotopically labeled version serves as an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry analysis. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and an exploration of the signaling pathways influenced by its unlabeled counterpart, (+)-gallocatechin.

Chemical and Physical Properties

This compound is a powder with the molecular formula C₁₂¹³C₃H₁₄O₇ and a molecular weight of approximately 309.25 g/mol . While specific experimental data for the labeled compound is limited, the properties of the unlabeled (+)-gallocatechin provide a strong reference.

Table 1: Physicochemical Properties of (+)-Gallocatechin and this compound

| Property | (+)-Gallocatechin | This compound | Source(s) |

| Molecular Formula | C₁₅H₁₄O₇ | C₁₂¹³C₃H₁₄O₇ | [1] |

| Molecular Weight | 306.27 g/mol | 309.25 g/mol | [1] |

| CAS Number | 970-73-0 (unlabeled) | Not available | [2] |

| Physical Form | Solid | Powder | [1] |

| Melting Point | 189 - 191 °C | Not available | [1] |

| Solubility | Water: 3.33 mg/mL (requires sonication) | Not specified, expected to be similar to unlabeled | [3] |

| DMSO: Soluble | DMSO: Soluble | [4] | |

| Storage | Store at -20°C, protect from light | Store at -20°C, protect from light |

Spectroscopic Data

-

Mass Spectrometry: this compound is designed for use in mass spectrometry-based assays. A characteristic mass shift of +3 m/z compared to the unlabeled compound is expected, which allows for its use as an internal standard for accurate quantification.[5]

-

NMR Spectroscopy: 1H and 13C NMR data for unlabeled (+)-gallocatechin are available and can serve as a reference for confirming the structural integrity of the labeled compound.[6][7] The 13C labeling will result in distinct signals in the 13C NMR spectrum, which can be used to trace the metabolic fate of the molecule.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis and as a tracer in metabolic studies. The following are detailed methodologies where this labeled compound would be essential.

Quantification of (+)-Gallocatechin in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of (+)-gallocatechin in plasma or tissue samples.

Workflow Diagram:

References

- 1. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

A Technical Guide to the Synthesis and Labeling of (+)-Gallocatechin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (+)-Gallocatechin-13C3, a stable isotope-labeled version of the naturally occurring flavan-3-ol, (+)-gallocatechin. The introduction of three ¹³C atoms into the gallocatechin backbone creates a valuable internal standard for highly accurate and sensitive quantification in complex biological matrices using mass spectrometry. Such standards are indispensable for pharmacokinetic studies, metabolism research, and precise determination of gallocatechin levels in various samples.

This document outlines a plausible multi-step chemical synthesis, presents detailed, albeit proposed, experimental protocols, and summarizes expected quantitative data. Furthermore, it illustrates a general experimental workflow for its application in quantitative analysis and depicts a key signaling pathway influenced by related catechins.

Proposed Synthesis of this compound

The proposed pathway leverages the synthesis of [1,3,5-¹³C₃]phloroglucinol as the labeled A-ring precursor and an enantioselective approach involving Sharpless asymmetric dihydroxylation and a Mitsunobu reaction to establish the correct stereochemistry of the final product.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for (+)-Gallocatechin-¹³C₃.

Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the literature for flavonoid synthesis. Yields and specific reaction conditions are estimates and would require optimization.

Synthesis of [1,3,5-¹³C₃]Phloroglucinol (A-Ring Precursor)

This part of the synthesis is adapted from the published method for preparing [1,3,5-¹³C₃]gallic acid, which involves the initial formation of a labeled benzene ring derivative.

-

Preparation of [3,5-¹³C₂]4H-Pyran-4-one: [1,3-¹³C₂]Acetone is reacted with triethyl orthoformate to yield [3,5-¹³C₂]4H-pyran-4-one.

-

Introduction of the Third ¹³C Atom: The pyranone is then reacted with diethyl [2-¹³C]malonate to introduce the third labeled carbon and form ethyl 4-hydroxy-[1,3,5-¹³C₃]benzoate.[1]

-

Conversion to [1,3,5-¹³C₃]Phloroglucinol: The resulting benzoate undergoes a series of reactions including hydrolysis, and potentially decarboxylation and further hydroxylation steps to yield the target [1,3,5-¹³C₃]phloroglucinol.

Synthesis of Protected (+)-Gallocatechin-¹³C₃

-

Chalcone Formation: 3,4,5-Tris(benzyloxy)benzaldehyde (B-ring precursor) is reacted with a suitable protected acetophenone derivative via a Claisen-Schmidt condensation to form a protected chalcone. The hydroxyl groups are protected, for example, as benzyl ethers to prevent unwanted side reactions.

-

Reduction to 1,3-Diarylpropene: The carbonyl group of the chalcone is reduced, and the resulting alcohol is eliminated to form the corresponding 1,3-diarylpropene.

-

Sharpless Asymmetric Dihydroxylation: The 1,3-diarylpropene undergoes asymmetric dihydroxylation using AD-mix-α to stereoselectively introduce two hydroxyl groups, forming the chiral diol with the desired stereochemistry.

-

Mitsunobu Cyclization: The chiral diol is then cyclized with the ¹³C-labeled phloroglucinol derivative (from step 1) under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate). This reaction forms the heterocyclic C-ring of the flavan-3-ol skeleton.

Deprotection to Yield (+)-Gallocatechin-¹³C₃

-

Hydrogenolysis: The benzyl protecting groups on all hydroxyl functions are removed simultaneously via catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen atmosphere).

-

Purification: The final product, (+)-Gallocatechin-¹³C₃, is purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

Quantitative Data

The following table summarizes the expected, though not experimentally verified, quantitative data for the key steps in the proposed synthesis of (+)-Gallocatechin-¹³C₃. The yields are based on typical values reported for similar reactions in flavonoid synthesis.

| Step | Reaction | Starting Materials | Product | Expected Yield (%) | Isotopic Purity (atom % ¹³C) |

| 1 | A-Ring Synthesis | [¹³C₂]Acetone, [¹³C]Malonate derivative | [1,3,5-¹³C₃]Phloroglucinol | 40-50 (multi-step) | >98 |

| 2 | Asymmetric Dihydroxylation | Protected 1,3-diarylpropene | Chiral Diol | 80-95 | N/A |

| 3 | Mitsunobu Cyclization | Chiral Diol, [¹³C₃]Phloroglucinol | Protected (+)-Gallocatechin-¹³C₃ | 60-75 | >98 |

| 4 | Deprotection | Protected (+)-Gallocatechin-¹³C₃ | (+)-Gallocatechin-¹³C₃ | 85-95 | >98 |

Application: Quantitative Analysis using LC-MS/MS

The primary application of (+)-Gallocatechin-¹³C₃ is as an internal standard for the quantification of unlabeled (+)-gallocatechin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass. This allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2][3][4][5]

General Experimental Workflow

Caption: Workflow for quantification using a ¹³C-labeled standard.

Biological Context: Gallocatechin and Cellular Signaling

While specific signaling studies on (+)-Gallocatechin-¹³C₃ are not available, extensive research on the closely related and highly abundant green tea catechin, (-)-epigallocatechin-3-gallate (EGCG), provides insights into the potential biological targets of gallocatechins. These compounds are known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and angiogenesis.[6][7][8][9][10] It is plausible that (+)-gallocatechin interacts with similar pathways.

Key Signaling Pathways Modulated by Catechins

Caption: Gallocatechin's potential impact on key signaling pathways.

This diagram illustrates how catechins like gallocatechin can inhibit key signaling nodes such as the Epidermal Growth Factor Receptor (EGFR) and IκB kinase (IKK). Inhibition of these pathways can lead to downstream effects that suppress cell proliferation and inflammation, and promote apoptosis, which are key mechanisms in the observed health benefits of green tea consumption.

Disclaimer: The synthetic protocols and quantitative data presented in this document are proposed based on existing chemical literature and have not been experimentally validated for the specific synthesis of (+)-Gallocatechin-¹³C₃. These should be used as a guide for research and development, and optimization will be required.

References

- 1. First synthesis of [1,3,5-(13)C3]gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]

- 5. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: (+)-Gallocatechin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular weight of isotopically labeled (+)-Gallocatechin-13C3. It includes a detailed summary of its molecular properties, a comprehensive experimental protocol for the analysis of related compounds in biological matrices, and an overview of a key signaling pathway influenced by gallocatechin and its analogues.

Data Presentation: Molecular Weight Summary

The precise molecular weight of isotopically labeled compounds is critical for a range of applications, including metabolic tracing, quantitative mass spectrometry, and as internal standards in pharmacokinetic studies. The molecular weight of this compound is calculated based on the molecular weights of (+)-Gallocatechin and the stable isotope Carbon-13.

| Compound/Isotope | Chemical Formula | Molecular Weight (Da) | Notes |

| (+)-Gallocatechin | C₁₅H₁₄O₇ | 306.27 | |

| Carbon-12 | ¹²C | 12.000000 | By definition, the atomic mass of Carbon-12 is exactly 12 daltons[1]. |

| Carbon-13 | ¹³C | 13.003355 | The isotopic mass of Carbon-13 is 13.003354835 Da[2]. |

| This compound | ¹³C₃C₁₂H₁₄O₇ | 309.28 | Calculated by subtracting the mass of three ¹²C atoms from the molecular weight of (+)-Gallocatechin and adding the mass of three ¹³C atoms. |

Experimental Protocols: Quantification of Catechins in Human Plasma via UPLC-MS/MS

The following is a representative protocol for the quantitative analysis of catechins, such as (+)-Gallocatechin, in a biological matrix using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is adapted from established procedures for the analysis of green tea catechins in human plasma[2][3][4].

Sample Preparation

-

Objective: To extract catechins from human plasma and remove interfering substances.

-

Procedure:

-

To 200 µL of thawed human plasma, add 20 µL of an ascorbate-EDTA solution and 20 µL of a phosphate buffer (pH 7.4) to prevent degradation of the catechins.

-

Perform a liquid-liquid extraction by adding 2.0 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4500 rpm for 20 minutes to separate the organic and aqueous layers.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction process on the remaining aqueous layer and combine the supernatants.

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 100 µL of 15% acetonitrile containing 0.2% acetic acid for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: Atlantis T3 C18 column (4.6 mm x 50 mm, 3 µm) maintained at 40°C.

-

Mobile Phase A: Aqueous solution of 0.2% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.2% acetic acid.

-

Flow Rate: 0.8 mL/min.

-

Gradient Program: Initiate with 98% Mobile Phase A, ramp down to 70% A over 4 minutes, hold at 70% A until 7 minutes, then change to 2% A by 7.1 minutes to ensure efficient separation.

-

Injection Volume: 30 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode for catechins.

-

Capillary Voltage: 3 kV.

-

Cone Voltage: 30 V.

-

Extractor Voltage: 4 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 625°C.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor and product ion transitions for each analyte would be optimized. For example, for epigallocatechin (a related catechin), the transition is m/z 307.20 → 151.00[2].

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of (+)-Gallocatechin into blank plasma.

-

Internal Standard: A stable isotope-labeled version of the analyte, such as this compound, is the ideal internal standard to account for matrix effects and variations in extraction efficiency and instrument response.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of (+)-Gallocatechin in the unknown samples is then determined from this curve.

Mandatory Visualization: Signaling Pathway Modulation

Gallocatechins, and more broadly, green tea catechins like Epigallocatechin-3-gallate (EGCG), are known to exert their biological effects by modulating multiple intracellular signaling pathways[5][6]. One of the key pathways implicated in the anti-proliferative and pro-apoptotic effects of these compounds is the MAPK/ERK pathway.

Caption: Gallocatechin's inhibitory effect on the MAPK/ERK pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quantitative-analysis-of-four-catechins-from-green-tea-extract-in-human-plasma-using-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-for-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]

- 4. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of Gallocatechin in Green Tea: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gallocatechin and its gallated form, gallocatechin gallate, are significant polyphenolic compounds found in green tea (Camellia sinensis). As members of the catechin family, they contribute to the characteristic astringency and potential health benefits of green tea. While extensive research has focused on their more abundant counterpart, epigallocatechin gallate (EGCG), gallocatechin (GC) and gallocatechin gallate (GCG) possess unique biochemical properties and mechanisms of action that are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of the role of gallocatechin and gallocatechin gallate, with a focus on their antioxidant, neuroprotective, anti-inflammatory, and anticancer activities.

Biochemical Properties and Bioavailability

Gallocatechins are flavan-3-ols, characterized by a C6-C3-C6 skeleton. The presence of a trihydroxyl group on the B ring is a distinguishing feature of gallocatechin. Gallocatechin gallate is the gallic acid ester of gallocatechin. The bioavailability of catechins is a critical factor in their biological activity. While data specific to gallocatechin is limited, studies on related catechins indicate that their bioavailability can be influenced by factors such as the food matrix and individual metabolism. One study on gallocatechin-7-gallate in rats revealed rapid distribution and clearance after intravenous administration[1].

Quantitative Data on Biological Activities

The biological effects of gallocatechin and gallocatechin gallate have been quantified in various in vitro studies. The following tables summarize the available data on their antioxidant capacity and cytotoxic effects on cancer cell lines. For comparative purposes, data for the well-studied epigallocatechin gallate (EGCG) are also included where available.

Table 1: Antioxidant Capacity of Gallocatechin and Other Catechins

| Compound | Antioxidant Assay | IC50 Value / Activity | Reference |

| Gallocatechin (GC) | DPPH Radical Scavenging | IC50 = 19.27 µM | [2] |

| Gallocatechin Gallate (GCG) | DPPH Radical Scavenging | IC50 = 7.29 µM | [2] |

| Epigallocatechin (EGC) | DPPH Radical Scavenging | - | |

| Epicatechin (EC) | DPPH Radical Scavenging | IC50 = 52.17 µM | [2] |

| Epicatechin Gallate (ECG) | DPPH Radical Scavenging | IC50 = 41.4 µM | [2] |

| Epigallocatechin Gallate (EGCG) | DPPH Radical Scavenging | IC50 = 2.52 µM | [2] |

| Vitamin C (Positive Control) | DPPH Radical Scavenging | IC50 = 7.18 µM | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of Gallocatechin Gallate and Other Catechins against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Gallocatechin Gallate (GCG) | HCT116 | Human Colon Cancer | ~10 µM | - | [3] |

| Epigallocatechin Gallate (EGCG) | H1299 | Human Lung Cancer | 174.9 µM | 72h | [4] |

| Epigallocatechin Gallate (EGCG) | CL-13 | Murine Lung Cancer | 181.5 µM | 72h | [4] |

| Epigallocatechin Gallate (EGCG) | A549 | Human Lung Cancer | 60.55 ± 1.0 μM | 48h | [5] |

| Epigallocatechin Gallate (EGCG) | HT-29 | Human Colon Cancer | ~100 µM | 36h | [6] |

| Epigallocatechin Gallate (EGCG) | MCF-7 | Human Breast Cancer | 11.2 ± 1.4 µM | 48h | [7] |

| Epigallocatechin Gallate (EGCG) | A431 | Human Skin Cancer | 44 µM/L | 24h | [8] |

Mechanisms of Action and Signaling Pathways

Antioxidant Activity

Gallocatechins exhibit potent antioxidant activity by scavenging free radicals and chelating metal ions. The trihydroxyl group on the B ring is thought to contribute significantly to this activity. The antioxidant capacity can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Neuroprotective Effects

Gallocatechin gallate (GCG) has demonstrated significant neuroprotective effects against glutamate-induced oxidative stress in hippocampal HT22 cells. This protection is attributed to the reduction of intracellular free radicals and calcium influx, as well as the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), which are involved in cell death pathways.[2][9]

Below is a diagram illustrating the proposed neuroprotective signaling pathway of Gallocatechin Gallate.

Anti-Inflammatory Effects

While specific studies on the anti-inflammatory mechanisms of gallocatechin are limited, research on EGCG provides a framework for understanding how these catechins may function. EGCG has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5][10] This inhibition can occur through various mechanisms, including the prevention of NF-κB-p65 binding to DNA.[5]

Anticancer Activity

Gallocatechin gallate has been shown to inhibit the activity of the MET kinase, a receptor tyrosine kinase involved in cancer cell proliferation and metastasis, in human colon cancer cells.[3] The gallate moiety appears to be a key structural feature for this inhibitory activity. While extensive IC50 data for a wide range of cancer cell lines are not yet available for GC and GCG, the existing data suggest a potential role in cancer chemoprevention and therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of gallocatechin and gallocatechin gallate.

Materials:

-

Gallocatechin (GC) and Gallocatechin Gallate (GCG) standards

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Preparation of sample solutions: Prepare a series of dilutions of GC and GCG in the same solvent used for the DPPH solution.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to individual wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control (solvent only) and a positive control (e.g., ascorbic acid).

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each sample concentration. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.[11][12][13]

Cell Viability Assay (MTT Assay) for Cytotoxicity

Objective: To assess the cytotoxic effects of gallocatechin and gallocatechin gallate on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Cell culture medium and supplements

-

Gallocatechin (GC) and Gallocatechin Gallate (GCG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GC or GCG for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[14][15][16][17]

Quantification of Gallocatechin by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify gallocatechin in a sample, such as a green tea extract or a biological fluid.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water with a small amount of acid like phosphoric or acetic acid)

-

Gallocatechin standard

-

Sample for analysis

Procedure:

-

Sample Preparation: Prepare the sample by extraction and filtration to remove particulate matter. For biological samples, a protein precipitation step may be necessary.

-

Chromatographic Conditions:

-

Set up the HPLC system with the C18 column.

-

Prepare the mobile phase and degas it. A gradient elution is often used to achieve good separation of multiple catechins.

-

Set the flow rate and column temperature.

-

Set the UV detector to a wavelength where catechins absorb strongly (typically around 280 nm).

-

-

Calibration: Prepare a series of standard solutions of gallocatechin at known concentrations and inject them into the HPLC system to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Identify the gallocatechin peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of gallocatechin in the sample by comparing its peak area to the calibration curve.[9][18][19][20][21][22][23]

Experimental Workflow for Investigating Neuroprotective Effects

The following diagram outlines a typical experimental workflow for studying the neuroprotective effects of gallocatechin gallate.

Conclusion

Gallocatechin and gallocatechin gallate are important bioactive compounds in green tea with demonstrated antioxidant and neuroprotective properties. While research has been heavily focused on EGCG, the available data for GC and GCG indicate their significant potential as therapeutic agents. The information provided in this guide highlights the need for further in-depth studies to fully elucidate their mechanisms of action, particularly in the areas of cancer and inflammation. Comprehensive quantitative data across a wider range of cell lines and detailed in vivo studies are crucial for advancing our understanding and potential clinical applications of these promising natural compounds.

References

- 1. Pharmacokinetic study of gallocatechin-7-gallate from Pithecellobium clypearia Benth. in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epigallocatechin-3-gallate inhibits the growth of three-dimensional in vitro models of neuroblastoma cell SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ijper.org [ijper.org]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory effect of (−)-epigallocatechin-3-gallate and bleomycin on human pancreatic cancer MiaPaca-2 cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Integrating network pharmacology, bioinformatics and molecular docking to explore the anti-NSCLC mechanisms of EGCG in green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Anti-apoptotic and Anti-cytotoxic Effect of Epicatechin Gallate and Edaravone on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Epigallocatechin-3-gallate inhibits the growth of three-dimensional in vitro models of neuroblastoma cell SH-SY5Y [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 23. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

Unraveling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) has emerged as a cornerstone technique in modern biological and biomedical research, offering an unparalleled window into the dynamic processes that govern cellular function. By replacing atoms in molecules with their non-radioactive, heavier counterparts, researchers can trace the metabolic fate of nutrients, quantify protein turnover, and elucidate complex signaling pathways with remarkable precision. This technical guide provides a comprehensive overview of the core principles of stable isotope labeling, detailed experimental protocols for key methodologies, and insights into its application for understanding cellular metabolism and proteomics, aiding researchers in harnessing the full potential of this powerful technology.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling leverages the subtle mass difference between isotopes of the same element. Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), contain the same number of protons as their more common counterparts but differ in the number of neutrons, resulting in a higher atomic mass.[1] This mass difference, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to distinguish labeled molecules from their unlabeled counterparts.[1]

The fundamental principle involves introducing a labeled compound, or "tracer," into a biological system, such as a cell culture or an entire organism.[1] The cells then metabolize this tracer, incorporating the stable isotopes into newly synthesized biomolecules like proteins, lipids, and nucleic acids. By analyzing the distribution and abundance of the heavy isotopes in these molecules over time, scientists can gain quantitative insights into metabolic fluxes, pathway activities, and the dynamic turnover of cellular components.[1]

Key Techniques in Stable Isotope Labeling

Several distinct methodologies have been developed to apply stable isotope labeling to different research questions. The most prominent among these are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-based Metabolic Flux Analysis (¹³C-MFA) for dissecting metabolic pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for the quantitative analysis of proteomes.[2] The technique involves growing two populations of cells in media that are identical except for the isotopic composition of specific essential amino acids.[2] One population is cultured in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C-arginine and ¹²C-lysine), while the other is grown in "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[3][4]

After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[3][4] The cells are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[2]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[5][6] This method involves feeding cells a substrate labeled with ¹³C, most commonly glucose.[5] As the cells metabolize the labeled glucose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these intracellular metabolites using mass spectrometry or NMR, researchers can deduce the relative contributions of different metabolic pathways to their production.[6]

Computational modeling is a critical component of ¹³C-MFA. The measured isotopic labeling data, along with other physiological data such as substrate uptake and product secretion rates, are fitted to a metabolic network model to estimate the intracellular metabolic fluxes.[6] This provides a detailed and quantitative map of cellular metabolism, revealing how cells rewire their metabolic pathways in response to genetic or environmental perturbations.[5]

Experimental Protocols

Detailed Protocol for SILAC

This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.

1. Cell Culture and Labeling:

-

Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (e.g., DMEM lacking L-arginine and L-lysine) supplemented with dialyzed fetal bovine serum and "light" L-arginine and L-lysine. The other population is grown in "heavy" SILAC medium supplemented with dialyzed serum and "heavy" ¹³C₆-L-arginine and ¹³C₆-L-lysine.[3][4][7]

-

Passaging: Passage the cells for at least five to six cell divisions to ensure greater than 97% incorporation of the labeled amino acids.[8] The incorporation efficiency should be checked by mass spectrometry.

-

Experimental Phase: Once complete labeling is achieved, the two cell populations are subjected to the desired experimental treatments (e.g., one group is treated with a drug while the other serves as a control).[3][4]

2. Sample Preparation:

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[8]

3. Protein Digestion:

-

In-solution Digestion:

-

Reduce the disulfide bonds in the protein mixture with dithiothreitol (DTT) at 56°C for 30 minutes.

-

Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

-

Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

In-gel Digestion (for complex samples):

-

Separate the protein mixture by 1D SDS-PAGE.

-

Excise the gel lane and cut it into small pieces.

-

Destain the gel pieces.

-

Perform in-gel reduction, alkylation, and tryptic digestion.

-

4. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the heavy-to-light ratios for each identified protein. The software will identify peptide pairs with a specific mass difference corresponding to the isotopic labels and calculate the ratio of their peak intensities.

Detailed Protocol for ¹³C-Metabolic Flux Analysis

This protocol provides a general workflow for a ¹³C-MFA experiment.

1. Experimental Design:

-

Tracer Selection: Choose an appropriate ¹³C-labeled substrate based on the metabolic pathways of interest. For central carbon metabolism, [U-¹³C₆]-glucose (uniformly labeled) or [1,2-¹³C₂]-glucose are common choices.[5]

-

Labeling Duration: Determine the optimal labeling time to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This often requires a time-course experiment.

2. Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with one containing the ¹³C-labeled substrate and continue the culture for the predetermined duration.

3. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically done by immersing the cell culture dish in liquid nitrogen or using a cold quenching solution (e.g., -20°C methanol).

-

Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells and collect the extract.

-

Centrifugation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

4. Isotopic Labeling Measurement:

-

Sample Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to make them volatile.

-

LC-MS or GC-MS Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) for key metabolites.[6]

5. Flux Estimation:

-

Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways.

-

Computational Flux Analysis: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates (substrate uptake, product secretion) to the metabolic model.[6] The software will estimate the intracellular metabolic fluxes that best explain the experimental data.

Data Presentation: Summarized Quantitative Data

Table 1: Example of SILAC Data for Protein Abundance Changes Upon Drug Treatment

| Protein ID | Gene Name | Protein Description | H/L Ratio (Treated/Control) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |

| Q06830 | BCL2 | Apoptosis regulator Bcl-2 | 0.45 | 0.005 | Downregulated |

| P10415 | CASP3 | Caspase-3 | 3.11 | <0.001 | Upregulated |

H/L Ratio: Ratio of the abundance of the protein in the heavy-labeled (treated) sample to the light-labeled (control) sample.

Table 2: Example of ¹³C-Metabolic Flux Analysis Data for Central Carbon Metabolism

| Reaction | Metabolic Pathway | Flux (Control) (mmol/gDW/h) | Flux (Treated) (mmol/gDW/h) | Fold Change |

| Glucose uptake | - | 1.00 | 1.50 | 1.5 |

| PFK | Glycolysis | 0.85 | 1.25 | 1.47 |

| PDH | TCA Cycle Entry | 0.60 | 0.40 | 0.67 |

| CS | TCA Cycle | 0.55 | 0.35 | 0.64 |

| G6PDH | Pentose Phosphate Pathway | 0.15 | 0.25 | 1.67 |

Flux values are hypothetical and represent the rate of the reaction in millimoles per gram of dry cell weight per hour.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships and workflows in stable isotope labeling experiments.

Caption: Workflow for a SILAC experiment.

Caption: Workflow for a ¹³C-MFA experiment.

Caption: Simplified Glycolysis and TCA Cycle Pathways.

References

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of (+)-Gallocatechin in Biological Matrices using Stable Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(+)-Gallocatechin (GC) is a flavonoid and a member of the catechin family, commonly found in green tea and other plant-based foods. It is recognized for its antioxidant properties and potential health benefits. Accurate quantification of (+)-gallocatechin in biological samples such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects. This application note describes a robust and sensitive method for the determination of (+)-gallocatechin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, (+)-Gallocatechin-13C3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.

Principle of the Method

This method employs a stable isotope dilution analysis (SIDA) approach. A known amount of this compound is spiked into the biological sample as an internal standard (IS). Both the endogenous analyte ((+)-gallocatechin) and the IS are co-extracted and analyzed by LC-MS/MS. The analyte and IS are chromatographically separated from other matrix components and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the IS is used to calculate the concentration of the analyte in the sample, providing accurate quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

(+)-Gallocatechin (Sigma-Aldrich or equivalent)

-

This compound (Toronto Research Chemicals or equivalent)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ascorbic acid

-

Ethylenediaminetetraacetic acid (EDTA)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of (+)-gallocatechin and this compound by dissolving the neat compounds in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the (+)-gallocatechin stock solution in 50% methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water.

Sample Preparation (Human Plasma)

This protocol is based on a solid-phase extraction (SPE) method adapted for catechins.[1]

-

Sample Thawing: Thaw plasma samples on ice.

-

Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Protein Precipitation: Add 600 µL of cold acetonitrile with 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Manufacturer's recommendations |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are suggested. These should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (+)-Gallocatechin | 305.1 | 125.0 | 20 |

| (+)-Gallocatechin | 305.1 | 179.0 | 15 |

| This compound | 308.1 | 127.0 | 20 |

Data Presentation

The following tables summarize representative quantitative data for the analysis of catechins, which can be expected to be similar for (+)-gallocatechin.

Table 1: Linearity and Sensitivity of Catechin Analysis

| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |

| Epigallocatechin (EGC) | 1 - 500[2] | 1[2] | 0.3[3] |

| Gallocatechin (GC) | 1 - 250 | 1 | 0.5 |

| Epicatechin (EC) | 0.1 - 50[2] | 0.1[2] | 0.05 |

Table 2: Precision and Accuracy

| Compound | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Gallocatechin | 5 | < 10 | < 15 | 90 - 110 |

| Gallocatechin | 50 | < 10 | < 15 | 90 - 110 |

| Gallocatechin | 200 | < 10 | < 15 | 90 - 110 |

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Protocol for the Quantification of Major Catechins in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of catechins.

Introduction

Catechins, a class of polyphenolic compounds abundant in tea, fruits, and chocolate, have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of catechins in biological matrices is crucial for pharmacokinetic studies, understanding their bioavailability, and elucidating their mechanisms of action. This application note provides a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of four major catechins: (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epicatechin (EC) in human plasma.

Experimental Protocols

This protocol is a composite of established methodologies, optimized for sensitivity, selectivity, and throughput.[1][2][3][4][5]

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of catechins from human plasma.[1]

-

Reagents and Materials:

-

Human plasma (collected in EDTA- or heparin-containing tubes)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., Ethyl gallate at a concentration of 100 ng/mL in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

-

Procedure:

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the Internal Standard solution.

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is recommended. Examples include Waters Atlantis T3 (4.6 mm × 50 mm, 3 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).[1][6]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[6]

-

Mobile Phase B: Methanol with 0.1% Acetic Acid.[6]

-

Flow Rate: 0.25 mL/min.[6]

-

Injection Volume: 10 µL.[7]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 0.5 5 15.0 50 18.0 95 21.0 95 21.1 5 | 25.0 | 5 |

-

3. Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS/MS Parameters:

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters for Catechin Quantification [1][4]

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| EGCG | Negative | 457.15 | 168.98 | 25 | 25 |

| EGC | Positive | 307.20 | 151.00 | 20 | Not Specified |

| ECG | Positive | 443.10 | 123.00 | 25 | 15 |

| EC | Positive | 291.20 | 139.00 | Not Specified | Not Specified |

| Ethyl Gallate (IS) | Positive | 199.01 | 127.03 | Not Specified | Not Specified |

Table 2: Typical Calibration Curve and Performance Data [1][8][9]

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |

| EGCG | 1 - 500 | 1 | ~0.3 - 1.1 nmol/L |

| EGC | 1 - 500 | 1 | ~0.3 - 1.1 nmol/L |

| ECG | 1 - 500 | 1 | ~0.3 - 1.1 nmol/L |

| EC | 0.1 - 50 | 0.1 | ~0.3 - 1.1 nmol/L |

Note: LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) values may vary depending on the instrument sensitivity and matrix effects.

Mandatory Visualizations

Caption: Experimental workflow for catechin quantification.

Caption: Relationship between catechins, methodology, and applications.

References

- 1. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quantitative-analysis-of-four-catechins-from-green-tea-extract-in-human-plasma-using-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-for-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]

- 3. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LC-MS/MS for Simultaneous Determination of Four Major Active Catechins of Tea Polyphenols in Rat Plasma and Its Application to Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

Application Notes & Protocols: (+)-Gallocatechin-13C3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Gallocatechin is a flavonoid, a type of natural phenol and antioxidant, found in various plants, including green tea. Due to its potential health benefits, including antioxidant and anti-inflammatory properties, there is a growing interest in accurately quantifying its levels in biological matrices and botanical extracts. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high selectivity and accuracy.[1][2] This document provides detailed application notes and protocols for the use of (+)-Gallocatechin-13C3 as an internal standard for the precise quantification of (+)-gallocatechin.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₁₂H₁₄O₇ | [3] |

| Molecular Weight | 309.25 g/mol | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [3] |

| Chemical Purity | ≥97% | [3] |

| Appearance | Powder | [3] |

| Mass Shift | M+3 | [3] |

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the sample preparation process. This labeled compound serves as an internal standard (IS). The IS is chemically identical to the endogenous analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization.[1][2] Any sample loss or variation during the analytical process will affect both the analyte and the IS to the same extent. By measuring the ratio of the MS/MS signal of the analyte to that of the IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample recovery.

Caption: Experimental workflow for the quantification of (+)-gallocatechin using this compound as an internal standard.

Experimental Protocols

Quantification of (+)-Gallocatechin in Human Plasma

This protocol is designed for the analysis of (+)-gallocatechin in human plasma, relevant for pharmacokinetic studies.

a. Materials and Reagents

-

(+)-Gallocatechin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

b. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+)-gallocatechin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (+)-gallocatechin stock solution in 50% methanol to create calibration standards ranging from 1 to 500 ng/mL.[4]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.

c. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

d. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation from other catechins.[6]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (+)-Gallocatechin | 305.1 | 125.0 | -25 |

| This compound | 308.1 | 125.0 | -25 |

(Note: Collision energy should be optimized for the specific instrument used). The product ion at m/z 125.0 corresponds to a common fragment for gallocatechins.[5]

e. Quantification

Construct a calibration curve by plotting the peak area ratio of (+)-gallocatechin to this compound against the concentration of the calibration standards. The concentration of (+)-gallocatechin in the plasma samples can then be determined from this curve.

Quantification of (+)-Gallocatechin in Green Tea Extracts

This protocol is suitable for the quality control of botanical extracts.

a. Materials and Reagents

-

Same as for plasma analysis, excluding human plasma.

-

Green tea extract sample.

b. Preparation of Standard and Sample Solutions

-

Standard Solutions: Prepare as described for the plasma analysis protocol.

-

Sample Preparation:

-

Accurately weigh 10 mg of the green tea extract.

-

Dissolve in 10 mL of 50% methanol.

-

Spike with the this compound internal standard to a final concentration of 100 ng/mL.

-

Vortex thoroughly and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[7]

-

c. LC-MS/MS Conditions and Quantification

Follow the same LC-MS/MS conditions and quantification method as described for the plasma analysis.

Signaling Pathways Modulated by Gallocatechins

While much of the research on the cellular effects of tea catechins has focused on epigallocatechin-3-gallate (EGCG), studies have shown that gallocatechin and its derivatives also possess significant biological activity.[3][8][9][10][11] One of the key mechanisms is its antioxidant effect, which can modulate signaling pathways involved in oxidative stress.[12][13]

Caption: Gallocatechin's neuroprotective effects via inhibition of oxidative stress signaling pathways.

Studies have demonstrated that gallocatechin gallate (GCG), a derivative of gallocatechin, exhibits neuroprotective effects against glutamate-induced oxidative stress in neuronal cells.[13] This protection is attributed to the reduction of intracellular reactive oxygen species (ROS) and calcium (Ca2+) influx, as well as the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), which are involved in cell death pathways.[13]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of (+)-gallocatechin in various matrices. The protocols outlined in this document, based on the principles of stable isotope dilution analysis and leveraging the sensitivity and selectivity of LC-MS/MS, are suitable for a range of applications from pharmacokinetic studies in drug development to quality control of botanical products. Further research into the specific signaling pathways modulated by (+)-gallocatechin will continue to enhance our understanding of its biological significance.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS [mdpi.com]

- 6. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Signaling Pathways Involving Epigallocatechin Gallate | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Metabolic Flux Analysis with (+)-Gallocatechin-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions.[1][2][3] (+)-Gallocatechin, a flavonoid found in various plants, including green tea, has garnered interest for its potential health benefits. Understanding its metabolic fate and its influence on cellular metabolic networks is crucial for evaluating its therapeutic potential.

This document provides a detailed guide for conducting metabolic flux analysis using 13C-labeled (+)-gallocatechin ((+)-Gallocatechin-13C3) to trace its metabolic fate and its impact on interconnected metabolic pathways. Due to the limited availability of published studies specifically utilizing this compound for MFA, this guide presents a generalized protocol adapted from established 13C-MFA methodologies and integrates known metabolic pathways of similar catechins, such as (-)-epigallocatechin (EGC) and (-)-epigallocatechin-3-gallate (EGCG).[4][5][6]

Theoretical Background

Principles of 13C-Metabolic Flux Analysis

13C-MFA involves introducing a substrate enriched with the stable isotope 13C into a biological system.[7] As the cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative or absolute fluxes through metabolic pathways can be calculated.[8][9]

Metabolism of Gallocatechin

The metabolism of gallocatechin, like other catechins, is complex and involves several key transformations:

-

Phase I and II Metabolism: In mammalian cells, particularly hepatocytes, gallocatechin can undergo methylation, glucuronidation, and sulfation.[6][10][11]

-

Gut Microbiota Metabolism: A significant portion of ingested catechins is metabolized by the gut microbiota.[2][3][5] This can involve ring-fission, dehydroxylation, and other transformations, leading to the formation of smaller phenolic compounds.[2][3]

-

Cellular Uptake: The uptake of catechins into cells can be mediated by various transporters.[12]

The following diagram illustrates a hypothetical metabolic pathway for (+)-gallocatechin, which forms the basis for the flux analysis.

Caption: Hypothetical metabolic pathways of this compound.

Experimental Design and Protocols

This section outlines a general protocol for an in vitro metabolic flux analysis study using this compound in a relevant cell line, such as human hepatocytes (e.g., HepG2) or intestinal cells (e.g., Caco-2).[13][14]

Experimental Workflow

The overall workflow for the MFA experiment is depicted below.

Caption: General workflow for metabolic flux analysis.

Materials and Reagents

-

Cell line (e.g., HepG2, Caco-2)

-

Cell culture medium (e.g., DMEM, EMEM) and supplements (FBS, antibiotics)

-

This compound (custom synthesis may be required)

-

Unlabeled (+)-gallocatechin (for standard curves)

-

Phosphate-buffered saline (PBS)

-

Metabolic quenching solution (e.g., 60% methanol at -80°C)

-

Metabolite extraction solvent (e.g., 80% methanol)

-

LC-MS/MS or NMR instrumentation

-

Software for data analysis and flux modeling (e.g., INCA, 13CFLUX2)

Detailed Experimental Protocol

Step 1: Cell Culture and Seeding

-

Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

-

Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that ensures they reach the desired confluency (typically 80-90%) at the time of the experiment.